(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride
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Overview
Description
(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a propylamino group attached to a tetrahydronaphthalenol core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes reduction to form the tetrahydronaphthalene core.
Resolution: The chiral center is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the amine group.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Propylamine: A simple primary amine with similar structural features.
Naphthalenol Derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is unique due to its specific combination of a chiral center, propylamino group, and tetrahydronaphthalenol core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H20ClNO |
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Molecular Weight |
241.76 g/mol |
IUPAC Name |
(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
KZIQZDOJQGMCEG-MERQFXBCSA-N |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=CC=C2O.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O.Cl |
Origin of Product |
United States |
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